Superior Tumor-Selective Phosphorylation: alpha-TGdR vs. beta-TGdR in Human Neoplastic Tissue Extracts
In a direct comparison using extracts from human neoplastic tissues, alpha-TGdR was phosphorylated in an appreciable percentage of tumor samples, whereas beta-TGdR was phosphorylated in most tissue extracts regardless of malignancy. Importantly, normal bone marrow extracts (with one exception) did NOT phosphorylate alpha-TGdR, but could phosphorylate beta-TGdR. This indicates a clinically relevant window of tumor-specific activation for alpha-TGdR that is not present for beta-TGdR [1].
| Evidence Dimension | Phosphorylation in Human Neoplastic vs. Normal Bone Marrow Tissue Extracts |
|---|---|
| Target Compound Data | Phosphorylated in an 'appreciable percentage' of neoplastic extracts; NOT phosphorylated in normal bone marrow extracts (with 1 exception). |
| Comparator Or Baseline | beta-TGdR: Phosphorylated in 'most' tissue extracts, including both normal and neoplastic bone marrow. |
| Quantified Difference | Qualitative Difference: Tumor-selective phosphorylation for alpha-TGdR; broad phosphorylation for beta-TGdR. |
| Conditions | In vitro kinase assay using extracts from solid tumors, neoplastic bone marrows, and normal bone marrows from human patients. |
Why This Matters
The tumor-selective activation of alpha-TGdR offers a potential therapeutic advantage by reducing bone marrow toxicity, a common dose-limiting side effect of many nucleoside analogs, thereby influencing procurement decisions for targeted cancer research.
- [1] Peery, A., & LePage, G. A. (1969). Nucleotide Formation from α- and β-2′-Deoxythioguanosine in Extracts of Murine and Human Tissues. Cancer Research, 29(3), 617–623. View Source
